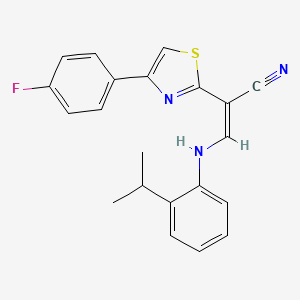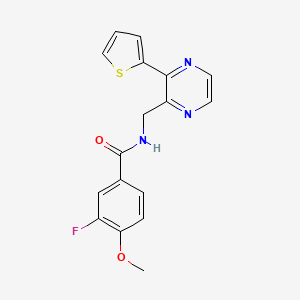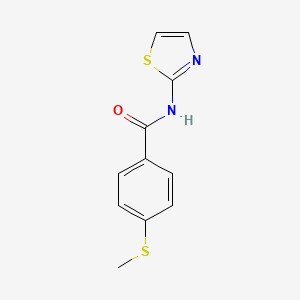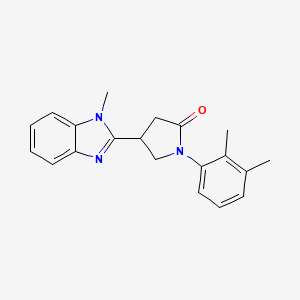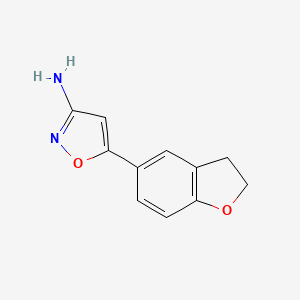![molecular formula C10H9Cl2N3O2 B2856848 [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol CAS No. 129748-81-8](/img/structure/B2856848.png)
[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol, also known as DCHMT, is a synthetic compound that has been used in scientific research since its synthesis in the early 2000s. DCHMT is a member of the triazole class of compounds and is notable for its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition allows DCHMT to be used in laboratory experiments to study the effects of DHFR inhibition on cellular processes. In
Applications De Recherche Scientifique
Antiviral Applications
This compound shows promise in antiviral research due to the indole derivatives’ ability to inhibit virus replication. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses, suggesting that this compound could be explored for similar antiviral properties .
Anti-inflammatory Research
The indole nucleus, which is present in this compound, is known for its anti-inflammatory properties. This makes it a valuable candidate for the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives are also recognized for their anticancer activities. The structural features of this compound could be exploited to design and synthesize new molecules with potential use in cancer therapy, targeting various pathways involved in tumor development and progression .
Antimicrobial Studies
The compound’s indole core is associated with antimicrobial activity. It could serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi, which is a growing concern in public health .
Neuroprotective Effects
Research into neurodegenerative diseases could benefit from this compound due to the neuroprotective effects observed in some indole derivatives. It may contribute to the discovery of treatments for conditions like Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition
This compound has been synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B. MAO inhibitors are important in the treatment of various psychiatric and neurological disorders, including depression and anxiety .
Drug Development and Pharmacokinetics
The compound’s structure allows for high affinity binding to multiple receptors, which is crucial in drug development. It can be used to study drug-receptor interactions, absorption, distribution, metabolism, and excretion (ADME) profiles, leading to the creation of more effective pharmaceuticals .
Propriétés
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-7-2-1-6(3-8(7)12)15-10(5-17)9(4-16)13-14-15/h1-3,16-17H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAYCNQKIBAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)CO)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)
![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)
![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)
